molecular formula C9H8N2O3 B010539 7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde CAS No. 106222-39-3

7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde

Cat. No.: B010539
CAS No.: 106222-39-3
M. Wt: 192.17 g/mol
InChI Key: JIJORLTVZXJRTA-UHFFFAOYSA-N
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Description

7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol. This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with methoxyacetyl chloride, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carboxylic acid.

    Reduction: 7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Methylbenzimidazole: A derivative with similar structural features but different biological properties.

    4-Methoxybenzimidazole: Another derivative with variations in its chemical reactivity and applications.

Uniqueness

7-Methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

7-methoxy-2-oxo-1,3-dihydrobenzimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-3-2-5(4-12)7-8(6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJORLTVZXJRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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